molecular formula C22H32O2 B1217123 n-Hexyl-delta-9-tetrahydrocannabinol CAS No. 36482-24-3

n-Hexyl-delta-9-tetrahydrocannabinol

Cat. No.: B1217123
CAS No.: 36482-24-3
M. Wt: 328.5 g/mol
InChI Key: DMJVNNFBMZZLFB-QZTJIDSGSA-N
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Description

n-Hexyl-delta-9-tetrahydrocannabinol, also known as n-Hexyl-delta-9-THC or tetrahydrocannabihexol, is a phytocannabinoid. It is the hexyl homologue of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound was first isolated from cannabis plant material in 2020, although it had been known for several decades as a synthetic cannabinoid .

Chemical Reactions Analysis

n-Hexyl-delta-9-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include hydroxylated and oxidized derivatives .

Comparison with Similar Compounds

Biological Activity

n-Hexyl-delta-9-tetrahydrocannabinol (n-Hexyl-THC) is a synthetic analog of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive compound found in cannabis. This article delves into the biological activity of n-Hexyl-THC, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of n-Hexyl-THC

n-Hexyl-THC is characterized by a longer alkyl side chain compared to Δ9-THC, which influences its binding affinity and biological activity. The structure-activity relationship (SAR) indicates that the length of the alkyl chain plays a crucial role in the compound's interaction with cannabinoid receptors, particularly CB1 and CB2.

Binding Affinity: n-Hexyl-THC exhibits a significantly higher binding affinity for cannabinoid receptors compared to Δ9-THC. Research indicates that the compound binds to the CB1 receptor with an affinity of approximately Ki=15nMK_i=15\,\text{nM}, which is notably more potent than that of Δ9-THC, which has a Ki=40nMK_i=40\,\text{nM} . This enhanced binding affinity suggests that n-Hexyl-THC may elicit stronger psychoactive effects.

Cannabimimetic Activity: In pharmacological tests, n-Hexyl-THC has been shown to induce effects such as hypomotility, analgesia, and catalepsy—similar to those produced by Δ9-THC. These effects are indicative of its cannabimimetic activity .

Neuroprotective Properties

Studies have demonstrated that n-Hexyl-THC possesses neuroprotective properties. It has been shown to mitigate neurotoxicity induced by glutamate through its antioxidant capabilities. The compound acts independently of cannabinoid receptors in some contexts, highlighting its potential as a neuroprotective agent .

Case Studies

  • Animal Studies: In rodent models, administration of n-Hexyl-THC resulted in significant alterations in behavior consistent with THC-like effects. For instance, hypomotility was observed alongside analgesic responses when administered at varying doses .
  • Human Trials: Although direct human studies on n-Hexyl-THC are sparse, existing data on Δ9-THC suggest that compounds with similar structures may exhibit comparable psychoactive and therapeutic profiles. The implications for pain management and neuroprotection are particularly noteworthy.

Data Table: Comparison of Cannabinoids

CompoundBinding Affinity (K_i)Psychoactive EffectsNeuroprotective Activity
n-Hexyl-THC15 nMHypomotility, AnalgesiaYes
Δ9-THC40 nMHypomotility, AnalgesiaYes
Cannabidiol (CBD)>100 nMNon-PsychoactiveYes

Properties

IUPAC Name

(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h12-14,17-18,23H,5-11H2,1-4H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJVNNFBMZZLFB-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90957796
Record name (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36482-24-3
Record name n-Hexyl-delta-9-tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036482243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90957796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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